4-(trifluoromethylsulfonyl)benzoic Acid

Catalog No.
S777650
CAS No.
312-22-1
M.F
C8H5F3O4S
M. Wt
254.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(trifluoromethylsulfonyl)benzoic Acid

CAS Number

312-22-1

Product Name

4-(trifluoromethylsulfonyl)benzoic Acid

IUPAC Name

4-(trifluoromethylsulfonyl)benzoic acid

Molecular Formula

C8H5F3O4S

Molecular Weight

254.18 g/mol

InChI

InChI=1S/C8H5F3O4S/c9-8(10,11)16(14,15)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)

InChI Key

OQBZJBCMJFAWCV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C(F)(F)F

4-(Trifluoromethylsulfonyl)benzoic acid, also known as triflusulfuric acid ([1]), is an aromatic sulfonic acid. Aromatic sulfonic acids are a class of organic compounds with a sulfonyl group (SO2) attached to an aromatic ring. Triflusulfuric acid is a man-made compound not typically found in nature [].

Triflusulfuric acid has various applications in scientific research, particularly in organic synthesis as a strong Brønsted–Lowry acid [].


Molecular Structure Analysis

The molecule consists of a benzene ring (six-membered carbon ring) with a carboxylic acid group (COOH) attached at the 4th position (para position). A trifluoromethanesulfonyl group (SO2CF3) is linked to the benzene ring at the same position. The presence of the electron-withdrawing trifluoromethyl group (CF3) makes the sulfonyl group even more acidic [, ].


Chemical Reactions Analysis

Triflusulfuric acid is a versatile Lewis and Brønsted–Lowry acid used in various organic synthesis reactions. Here are two examples:

  • Esterification: Triflusulfuric acid can act as a catalyst for the esterification reaction between a carboxylic acid and an alcohol. For example, it can be used to convert benzoic acid and ethanol to ethyl benzoate according to the following balanced chemical equation:

C6H5COOH + CH3CH2OH ↔ C6H5COOCH2CH3 + H2O (in the presence of H2SO3CF3)

  • Deprotection: Triflusulfuric acid can be used as a deprotecting agent to remove certain protecting groups from organic molecules. For instance, it can cleave tert-butyldimethylsilyl (TBDMS) ethers [].

Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of 4-(trifluoromethylsulfonyl)benzoic acid could not be readily found. However, aromatic sulfonic acids are generally solids with high melting points, good water solubility, and high thermal stability [].

XLogP3

1.9

Wikipedia

4-Trifluoromethanesulfonyl-benzoic acid

Dates

Modify: 2023-08-15

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